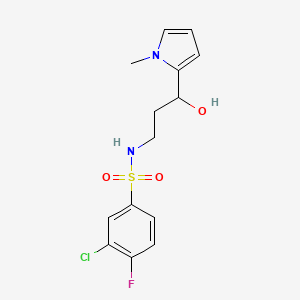
3-chloro-4-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate benzene derivative. The chloro and fluoro groups might be introduced using electrophilic aromatic substitution reactions. The sulfonamide group could be added in a subsequent step, possibly through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure would be based on the connectivity implied by the name. The benzene ring serves as the core structure, with the various substituents attached at the indicated positions .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. The aromatic ring might participate in electrophilic aromatic substitution reactions. The sulfonamide group could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the functional groups present in the molecule. For example, the presence of a sulfonamide group might confer some degree of water solubility .Scientific Research Applications
Anticancer and Antitumor Activities
Benzenesulfonamides have been synthesized and evaluated for their cytotoxic and antitumor activities. For instance, certain derivatives have shown interesting cytotoxic activities, indicating potential for further anti-tumor activity studies. Some compounds strongly inhibited human cytosolic carbonic anhydrase isoforms, which are crucial for various physiological functions including tumorigenesis (Gul et al., 2016). Additionally, novel series of benzenesulfonamide derivatives have demonstrated significant in vitro antitumor activities, highlighting their potential as antitumor agents with low toxicity (Huang et al., 2001).
Inhibition of Carbonic Anhydrases
A key area of research for benzenesulfonamide derivatives is their role as inhibitors of carbonic anhydrases (CAs). These enzymes play a significant role in various biological processes, and their inhibition can have therapeutic applications in conditions such as glaucoma, epilepsy, and cancer. Studies have shown that certain benzenesulfonamides are potent inhibitors of human carbonic anhydrase isoforms, demonstrating their potential for the development of selective inhibitors for therapeutic applications (Vaškevičienė et al., 2019).
Photodynamic Therapy Applications
Another interesting application of benzenesulfonamide derivatives is in photodynamic therapy (PDT) for cancer treatment. Certain zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized and characterized for their photophysical and photochemical properties. These compounds have shown good fluorescence properties and high singlet oxygen quantum yields, making them promising candidates as Type II photosensitizers for PDT (Pişkin et al., 2020).
Synthetic Applications
Benzenesulfonamides also play a role in synthetic chemistry, serving as intermediates in the synthesis of various heterocyclic compounds. Their use in directed metalation groups (DMGs) has opened up vast possibilities in arylsulfonamide chemistry, enabling the synthesis of diverse heterocyclic structures with potential pharmaceutical applications (Familoni, 2002).
properties
IUPAC Name |
3-chloro-4-fluoro-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClFN2O3S/c1-18-8-2-3-13(18)14(19)6-7-17-22(20,21)10-4-5-12(16)11(15)9-10/h2-5,8-9,14,17,19H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUOYDZGSDOHSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

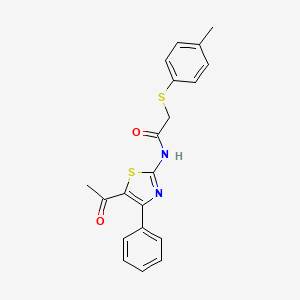
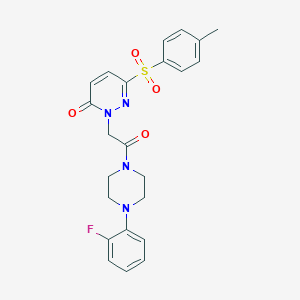
![Methyl (1R,3S)-3-aminospiro[3.3]heptane-1-carboxylate;hydrochloride](/img/structure/B2985230.png)
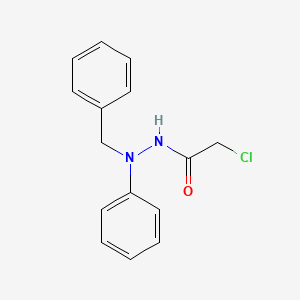
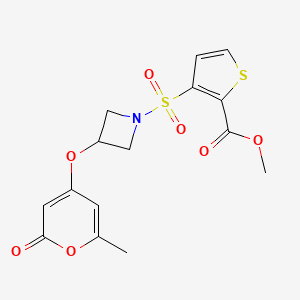
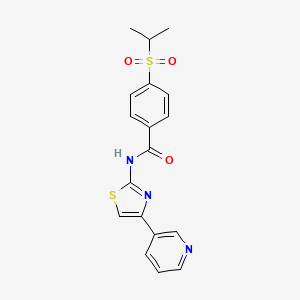
![2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2985237.png)
![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2985238.png)
![3-cinnamyl-8-(2,5-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2985239.png)
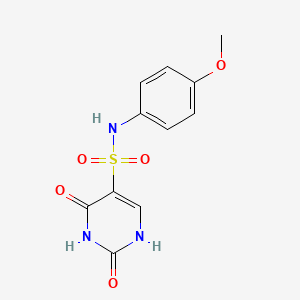
![(1S,4S)-5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2985244.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2985245.png)
![1,3-dimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2985248.png)
![2-chloro-1-methyl-3-({[(2-thienylcarbonyl)oxy]imino}methyl)-1H-indole](/img/structure/B2985249.png)